molecular formula C21H26N2O2 B4501811 1-benzyl-N-(3-ethoxyphenyl)-4-piperidinecarboxamide

1-benzyl-N-(3-ethoxyphenyl)-4-piperidinecarboxamide

Cat. No.: B4501811
M. Wt: 338.4 g/mol
InChI Key: LQBYXHBOLLYBEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-benzyl-N-(3-ethoxyphenyl)-4-piperidinecarboxamide is a useful research compound. Its molecular formula is C21H26N2O2 and its molecular weight is 338.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 338.199428076 g/mol and the complexity rating of the compound is 401. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Anti-acetylcholinesterase Activity

A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, including 1-benzyl-N-(3-ethoxyphenyl)-4-piperidinecarboxamide, was synthesized to evaluate their anti-acetylcholinesterase (anti-AChE) activity. The modification of the benzamide moiety with a bulky group and the introduction of an alkyl or phenyl group at the nitrogen atom significantly enhanced the activity. The study identified one compound with markedly high inhibitory potency against acetylcholinesterase, showing a potential for development as an antidementia agent (Sugimoto et al., 1990).

Antimicrobial and Antibacterial Activity

Research on novel benzamides and their metal complexes, including derivatives related to this compound, explored their synthesis, characterization, and bioactivity. These compounds showed significant in vitro antibacterial activity against a range of bacterial strains. The study indicates that the copper complexes of these benzamides exhibited enhanced antibacterial activities compared to the free ligands and standard antibiotics, suggesting their potential as antimicrobial agents (Khatiwora et al., 2013).

Anticancer Research

The synthesis of 3-amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile and its evaluation for cytotoxic activity against various cancer cell lines highlight the potential anticancer applications of benzyl-N-(3-ethoxyphenyl)-4-piperidinecarboxamide derivatives. This research demonstrates promising cytotoxic activities, further supported by computational studies, indicating their potential as chemotherapeutic agents (El Gaafary et al., 2021).

Properties

IUPAC Name

1-benzyl-N-(3-ethoxyphenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2/c1-2-25-20-10-6-9-19(15-20)22-21(24)18-11-13-23(14-12-18)16-17-7-4-3-5-8-17/h3-10,15,18H,2,11-14,16H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQBYXHBOLLYBEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)NC(=O)C2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-benzyl-N-(3-ethoxyphenyl)-4-piperidinecarboxamide
Reactant of Route 2
Reactant of Route 2
1-benzyl-N-(3-ethoxyphenyl)-4-piperidinecarboxamide
Reactant of Route 3
Reactant of Route 3
1-benzyl-N-(3-ethoxyphenyl)-4-piperidinecarboxamide
Reactant of Route 4
Reactant of Route 4
1-benzyl-N-(3-ethoxyphenyl)-4-piperidinecarboxamide
Reactant of Route 5
Reactant of Route 5
1-benzyl-N-(3-ethoxyphenyl)-4-piperidinecarboxamide
Reactant of Route 6
Reactant of Route 6
1-benzyl-N-(3-ethoxyphenyl)-4-piperidinecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.